![molecular formula C14H14O B6370791 5-(3-Methylphenyl)-2-methylphenol, 95% CAS No. 1261896-61-0](/img/structure/B6370791.png)
5-(3-Methylphenyl)-2-methylphenol, 95%
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Overview
Description
5-(3-Methylphenyl)-2-methylphenol, 95% (5-MMP-2MP, 95%) is a chemical compound of the phenol family, primarily used in scientific research applications. It is a white, crystalline powder with a melting point of approximately 95°C and a boiling point of approximately 167°C. The compound is soluble in water, alcohol, and a variety of organic solvents. 5-MMP-2MP, 95% is a versatile compound, with a wide range of potential applications in scientific research and development.
Scientific Research Applications
5-MMP-2MP, 95% has a wide range of potential applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent in chromatography. It can also be used in the production of dyes, inks, and other materials. In addition, 5-MMP-2MP, 95% has been studied for its potential medicinal applications.
Mechanism of Action
The mechanism of action of 5-MMP-2MP, 95% is not yet fully understood. However, it is believed that the compound has antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases. In addition, 5-MMP-2MP, 95% has been shown to interact with certain enzymes and receptors, suggesting that it may have a role in regulating cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MMP-2MP, 95% are not yet fully understood. However, studies have suggested that the compound may have anti-inflammatory, antioxidant, and analgesic properties. In addition, 5-MMP-2MP, 95% has been shown to inhibit the activity of certain enzymes, suggesting that it may have a role in regulating cellular processes.
Advantages and Limitations for Lab Experiments
5-MMP-2MP, 95% is a versatile compound, with a wide range of potential applications in scientific research and development. Its advantages include its low cost, ease of synthesis, and its solubility in a variety of solvents. However, its use in laboratory experiments is limited by its low solubility in water and its tendency to decompose at high temperatures.
Future Directions
The potential applications of 5-MMP-2MP, 95% are still being explored. Future research could focus on its potential medicinal applications, as well as its potential role in regulating cellular processes. In addition, further studies could be conducted to better understand its biochemical and physiological effects. Finally, research could be conducted to develop new methods for synthesizing 5-MMP-2MP, 95%, as well as to explore its potential uses in a variety of industries.
Synthesis Methods
5-MMP-2MP, 95% can be synthesized through a two-step process. First, 3-methylphenol is reacted with a base, such as sodium hydroxide, to form the intermediate compound 5-methyl-2-methylphenol. This intermediate compound is then reacted with an acid, such as hydrochloric acid, to form the final product 5-MMP-2MP, 95%. This synthesis method can be used to produce 5-MMP-2MP, 95% in a laboratory setting.
properties
IUPAC Name |
2-methyl-5-(3-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-4-3-5-12(8-10)13-7-6-11(2)14(15)9-13/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBDRAPCWBZWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683670 |
Source
|
Record name | 3',4-Dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-61-0 |
Source
|
Record name | 3',4-Dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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